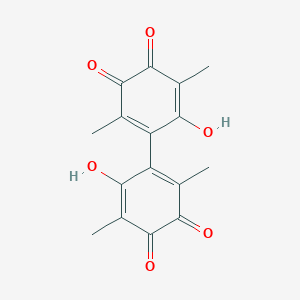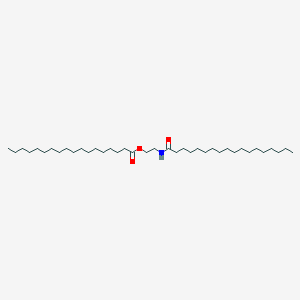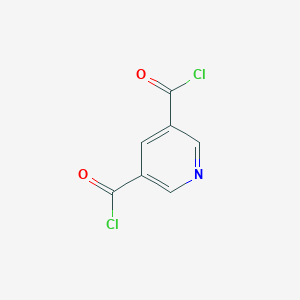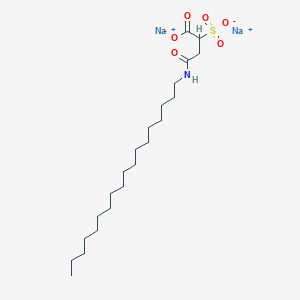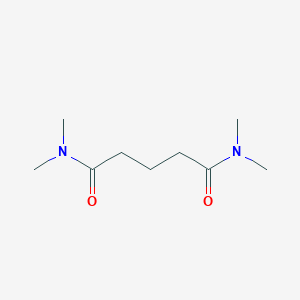
Glutaric acid bisdimethylamide
Vue d'ensemble
Description
N,N,N’,N’-Tetramethylglutaramide: is an organic compound with the molecular formula C9H18N2O. It is a derivative of glutaramide, where the nitrogen atoms are substituted with methyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: N,N,N’,N’-Tetramethylglutaramide can be synthesized by reacting glutaramide with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production: Industrially, N,N,N’,N’-Tetramethylglutaramide is produced through a similar methylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N,N’,N’-Tetramethylglutaramide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of N,N,N’,N’-tetramethylglutarimide.
Reduction: Reduction of N,N,N’,N’-Tetramethylglutaramide can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of N,N,N’,N’-tetramethylglutaric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, aprotic solvents, elevated temperatures.
Major Products:
Oxidation: N,N,N’,N’-Tetramethylglutarimide.
Reduction: N,N,N’,N’-Tetramethylglutaric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N,N,N’,N’-Tetramethylglutaramide is used as a catalyst in organic synthesis, particularly in reactions requiring strong nucleophiles or bases.
Solvent: It serves as a solvent for various organic reactions due to its stability and ability to dissolve a wide range of compounds.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development and biochemical research.
Medicine:
Pharmaceutical Intermediate: N,N,N’,N’-Tetramethylglutaramide is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry:
Polymer Production: It is utilized in the production of specialty polymers and resins, providing unique properties to the final products.
Dye Manufacturing: The compound is employed in the synthesis of dyes and pigments, contributing to the development of new colorants with improved stability and performance.
Mécanisme D'action
Mechanism: N,N,N’,N’-Tetramethylglutaramide exerts its effects primarily through its ability to act as a strong nucleophile and base. It can interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, altering their activity and affecting metabolic pathways.
Receptors: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetramethylurea: Similar in structure but with a urea backbone instead of a glutaramide backbone.
N,N,N’,N’-Tetramethylguanidine: Another related compound with a guanidine backbone, known for its strong basicity and use in organic synthesis.
Uniqueness: N,N,N’,N’-Tetramethylglutaramide is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to act as both a nucleophile and base makes it versatile in various chemical reactions, and its applications in multiple fields highlight its importance in scientific research and industry.
Propriétés
IUPAC Name |
N,N,N',N'-tetramethylpentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10(2)8(12)6-5-7-9(13)11(3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXSOGZBNQWNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928529 | |
| Record name | N~1~,N~1~,N~5~,N~5~-Tetramethylpentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13424-80-1 | |
| Record name | N1,N1,N5,N5-Tetramethylpentanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13424-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethylglutaramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013424801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~5~,N~5~-Tetramethylpentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylglutaramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


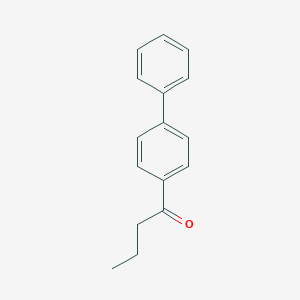

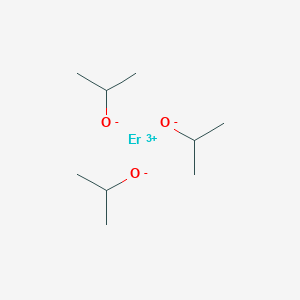
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
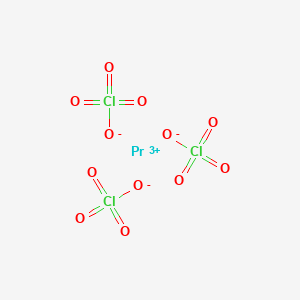
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)
